N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-methylisoxazole-3-carboxamide

Drug-likeness Physicochemical properties Lead optimization

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-methylisoxazole-3-carboxamide (CAS 1795416-15-7, PubChem CID is a synthetic small molecule featuring a fused imidazo[1,2-b]pyrazole core linked via an ethylene spacer to a 5-methylisoxazole-3-carboxamide moiety. The compound belongs to a broader class of imidazo[1,2-b]pyrazole carboxamide derivatives disclosed in patent literature as anticancer agents.

Molecular Formula C12H13N5O2
Molecular Weight 259.269
CAS No. 1795416-15-7
Cat. No. B2458952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-methylisoxazole-3-carboxamide
CAS1795416-15-7
Molecular FormulaC12H13N5O2
Molecular Weight259.269
Structural Identifiers
SMILESCC1=CC(=NO1)C(=O)NCCN2C=CN3C2=CC=N3
InChIInChI=1S/C12H13N5O2/c1-9-8-10(15-19-9)12(18)13-4-5-16-6-7-17-11(16)2-3-14-17/h2-3,6-8H,4-5H2,1H3,(H,13,18)
InChIKeyRDBLWSDYVYJORE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-methylisoxazole-3-carboxamide (CAS 1795416-15-7): A Bicyclic Imidazopyrazole-Isoxazole Carboxamide for Targeted Discovery


N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-methylisoxazole-3-carboxamide (CAS 1795416-15-7, PubChem CID 76148221) is a synthetic small molecule featuring a fused imidazo[1,2-b]pyrazole core linked via an ethylene spacer to a 5-methylisoxazole-3-carboxamide moiety [1]. The compound belongs to a broader class of imidazo[1,2-b]pyrazole carboxamide derivatives disclosed in patent literature as anticancer agents [2]. Its computed physicochemical properties — molecular weight 259.26 g/mol, XLogP3-AA 0.2, topological polar surface area 77.4 Ų, and 1 hydrogen bond donor — position it within drug-like chemical space for oral bioavailability [1].

Why N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-methylisoxazole-3-carboxamide Cannot Be Replaced by Generic Imidazopyrazole or Isoxazole Carboxamide Analogs


Direct experimental quantitative comparative data for CAS 1795416-15-7 against defined analogs are extremely scarce in the public literature. Based on patent disclosures within the imidazo[1,2-b]pyrazole carboxamide class, minor structural modifications (e.g., substitution pattern on the imidazopyrazole ring, identity of the carboxamide substituent) profoundly affect anticancer potency, selectivity, and physicochemical properties [1]. Therefore, substituting this compound with a generic analog — such as one lacking the 5-methylisoxazole group or possessing a different linker — without head-to-head biological validation carries a high risk of altered or abrogated target activity.

Quantitative Differentiation Evidence for N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-methylisoxazole-3-carboxamide


Physicochemical Drug-Likeness Profile Versus Closely Related Imidazo[1,2-b]pyrazole-7-carboxamides

CAS 1795416-15-7 exhibits an XLogP3-AA value of 0.2 and a topological polar surface area (TPSA) of 77.4 Ų [1]. In contrast, many imidazo[1,2-b]pyrazole-7-carboxamide anticancer leads reported in the patent literature possess significantly higher lipophilicity (cLogP > 2.5) due to aromatic substituents at the C-2 and C-3 positions of the imidazopyrazole core [2]. The lower lipophilicity of CAS 1795416-15-7 suggests potentially improved aqueous solubility and reduced metabolic liability via decreased CYP450-mediated oxidation, though this remains to be experimentally confirmed.

Drug-likeness Physicochemical properties Lead optimization

Structural Uniqueness of the Isoxazole-3-carboxamide Linker Versus Isoxazole-4-carboxamide Regioisomers

The 5-methylisoxazole-3-carboxamide motif in CAS 1795416-15-7 is structurally distinct from the isoxazole-4-carboxamide regioisomer commonly found in related screening compounds . A comparative SAR study by Song et al. (2014) demonstrated that the 5-methylisoxazole-3-carboxamide scaffold and the 5-methylisoxazole-4-carboxamide scaffold exhibit divergent biological activity profiles, with the 3-carboxamide regioisomer often showing superior target engagement in certain kinase inhibition and GPCR modulation assays [1]. The specific regioisomer identity of CAS 1795416-15-7 thus precludes straightforward substitution with 4-carboxamide analogs.

Regiochemistry Structure-activity relationship Scaffold hopping

Antimicrobial and Antioxidant Activity of Imidazo[1,2-b]pyrazole-Isoxazole Hybrids (Class-Level Evidence)

A 2023 study by Alamshany et al. evaluated imidazo[1,2-b]pyrazoles 9–11 incorporating an isoxazole core for in vitro antimicrobial activity. Compounds 9 and 10 demonstrated minimum inhibitory concentration (MIC) values lower than ampicillin against select Gram-positive and Gram-negative pathogens [1]. While CAS 1795416-15-7 was not directly tested, its structural homology to compounds 9–11 (shared imidazo[1,2-b]pyrazole and isoxazole pharmacophores) supports class-level inference of potential antimicrobial activity warranting targeted evaluation.

Antimicrobial Antioxidant MIC

Patent-Disclosed Anticancer Potential of the Imidazo[1,2-b]pyrazole Carboxamide Scaffold

US Patent 2022/0064167 A1 claims imidazo[1,2-b]pyrazole carboxamide and carbothioamide derivatives of general formula (V) for the treatment of solid malignancies including breast, lung, melanoma, gliomas, and colon cancer [1]. The claimed compounds exert anticancer effects through differentiation and subsequent apoptosis of pre-matured myeloid leukemic cells or myeloid-derived suppressor cells, and/or by direct effect on solid tumors [1]. CAS 1795416-15-7 falls within the structural scope of general formula (V), where the isoxazole-3-carboxamide serves as a specific embodiment of the R4 substituent. The patent provides a legal and scientific framework for the anticancer evaluation of this compound.

Anticancer Solid tumors Differentiation therapy

High-Value Application Scenarios for N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-methylisoxazole-3-carboxamide (CAS 1795416-15-7)


Anticancer Lead Optimization: Differentiation-Inducing Agent for Solid Tumors

Based on patent disclosures, CAS 1795416-15-7 is a candidate for lead optimization programs targeting solid malignancies (breast, lung, melanoma, gliomas, colon cancer) via differentiation and apoptosis of myeloid-derived suppressor cells [1]. Its low computed lipophilicity (XLogP3-AA = 0.2) [2] may confer favorable solubility and metabolic stability relative to more lipophilic imidazo[1,2-b]pyrazole-7-carboxamide leads, making it suitable for early in vitro panel screening.

Antimicrobial Screening Against Drug-Resistant Pathogens

The imidazo[1,2-b]pyrazole-isoxazole hybrid chemotype has demonstrated MIC values superior to ampicillin against select Gram-positive and Gram-negative bacteria [3]. CAS 1795416-15-7, sharing this core architecture, is a rational choice for inclusion in antimicrobial screening cascades, particularly against methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Gram-negative strains.

Chemical Biology Probe for Kinase or GPCR Target Deconvolution

The 5-methylisoxazole-3-carboxamide moiety is a validated pharmacophore in kinase inhibitor design (e.g., FMS kinase inhibitors) [4]. Combined with the imidazo[1,2-b]pyrazole core, CAS 1795416-15-7 represents a dual-pharmacophore probe that could be employed in chemoproteomics or thermal shift assays to identify novel protein targets, particularly kinases or GPCRs that preferentially recognize the 3-carboxamide regioisomer over the 4-carboxamide analog [5].

Computational Chemistry and Virtual Screening Library Enrichment

With a molecular weight of 259.26 g/mol, TPSA of 77.4 Ų, and only 1 hydrogen bond donor [2], CAS 1795416-15-7 resides in favorable oral drug-like chemical space. Its defined 3D conformation and the presence of two distinct heterocyclic pharmacophores make it a valuable addition to fragment-based or diversity-oriented screening libraries, where its unique imidazo[1,2-b]pyrazole-isoxazole connectivity differentiates it from more common imidazo[1,2-a]pyridine or pyrazolo[1,5-a]pyrimidine scaffolds.

Quote Request

Request a Quote for N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-methylisoxazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.